molecular formula C16H15BrN6O2S B426178 N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea CAS No. 578732-80-6

N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea

Cat. No.: B426178
CAS No.: 578732-80-6
M. Wt: 435.3g/mol
InChI Key: MPPNRIHCUHCBFR-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a tetrazole ring, and a furan ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen atoms, while reduction may produce a more saturated compound.

Scientific Research Applications

N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-bromophenyl)-4-((2-chloro-5-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

Compared to similar compounds, N-[5-(4-bromophenyl)-2-furoyl]-N'-(2-propyl-2H-tetraazol-5-yl)thiourea stands out due to its unique combination of functional groups and rings.

Properties

CAS No.

578732-80-6

Molecular Formula

C16H15BrN6O2S

Molecular Weight

435.3g/mol

IUPAC Name

5-(4-bromophenyl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C16H15BrN6O2S/c1-2-9-23-21-15(20-22-23)19-16(26)18-14(24)13-8-7-12(25-13)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H2,18,19,21,24,26)

InChI Key

MPPNRIHCUHCBFR-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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